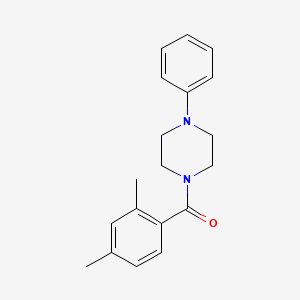![molecular formula C16H14FNO3 B5852600 methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5852600.png)
methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzoic acid derivatives and has a molecular formula of C16H14FNO3. In
作用機序
The mechanism of action of methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate involves the inhibition of certain enzymes, particularly those involved in the biosynthesis of prostaglandins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in many types of cancer. By inhibiting COX-2, methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate can induce apoptosis in cancer cells and potentially be used as a cancer treatment.
Biochemical and Physiological Effects:
Methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on COX-2, this compound has also been shown to inhibit the activity of other enzymes, including lipoxygenase and phospholipase A2. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate in lab experiments is its high purity and stability. This compound can be synthesized in high yields and purity, making it a reliable reagent for scientific research. However, one limitation of using this compound is its potential toxicity. Like many chemical compounds, methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate can be toxic if not handled properly, and precautions should be taken when working with this compound.
将来の方向性
There are several future directions for the study of methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate. One potential direction is the further exploration of its potential as a cancer treatment. This compound has shown promising results in inducing apoptosis in cancer cells, and further studies could lead to the development of new cancer therapies. Another potential direction is the study of its anti-inflammatory effects. This compound has been shown to have anti-inflammatory effects, and further studies could lead to the development of new treatments for inflammatory diseases.
In conclusion, methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to produce the compound in high yields and purity. This compound has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for drug development. It has also been studied for its potential use in cancer treatment and has been shown to have anti-inflammatory effects. While there are limitations to using this compound in lab experiments, its potential applications make it a promising area of study for future research.
合成法
The synthesis of methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate involves the reaction of 3-amino-2-methylbenzoic acid with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield the final compound. This method has been optimized to produce the compound in high yields and purity.
科学的研究の応用
Methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for drug development. It has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-10-13(16(20)21-2)4-3-5-14(10)18-15(19)11-6-8-12(17)9-7-11/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKRMWXVXKUNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-2-methylbenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)



![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)

![5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B5852574.png)
![2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)



![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5852626.png)
![methyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5852634.png)